

An In-depth Technical Guide to Mesaconyl-CoA: Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesaconyl-CoA

Cat. No.: B1247575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (**mesaconyl-CoA**) is a crucial intermediate in several central carbon metabolic pathways in various microorganisms. As an unsaturated dicarboxylic acid thioester of coenzyme A, its unique chemical structure and properties are fundamental to its biological function. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of **mesaconyl-CoA**, with a focus on quantitative data and detailed experimental methodologies. This information is intended to support researchers in biochemistry, microbiology, and drug development in their understanding and potential applications of this key metabolite.

Mesaconyl-CoA: Structure and Chemical Identity

Mesaconyl-CoA is formally derived from the condensation of the thiol group of coenzyme A with the C1-carboxyl group of mesaconic acid (2-methylfumaric acid).

Chemical Structure:

The structure of **mesaconyl-CoA** consists of a mesaconate moiety linked to a coenzyme A molecule via a thioester bond. The systematic name is (2E)-3-carboxy-2-methylprop-2-enoyl-CoA.

Molecular Formula: $C_{26}H_{40}N_7O_{19}P_3S$ [\[1\]](#)

Chemical and Physical Properties of Mesaconyl-CoA

A summary of the key chemical and physical properties of **mesaconyl-CoA** is presented in the table below. These properties are essential for its handling in experimental settings and for understanding its behavior in biological systems.

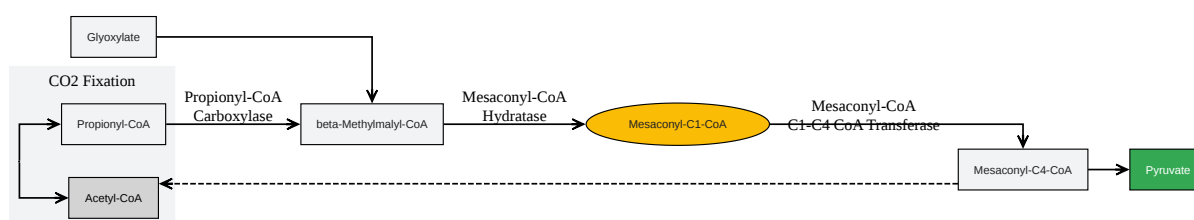
Property	Value	Source
Molecular Weight	879.6 g/mol	[1]
Exact Mass	879.13125424 Da	PubChem CID: 11966166
Aqueous Solubility	Data not available in the literature. It is expected to be soluble in aqueous buffers due to the charged phosphate and carboxyl groups.	-
pKa	1:21:2.90; 1:31:0.90; 1:32:5.94; 1:46:0.82; 1:53:3.48	ModelSEED
Stability	While specific quantitative data on half-life at various pH and temperatures are limited, mesaconyl-CoA is noted to be sufficiently stable for enzymatic assays conducted at physiological pH and temperatures ranging from 30°C to 55°C. Hydrolysis of the thioester bond can occur, particularly at non-neutral pH.	General knowledge based on thioester chemistry
UV Absorbance Maximum	A distinct UV spectrum with a maximum absorbance around 284 nm in potassium phosphate/formic acid buffer (pH 4.2), which differs from other CoA thioesters like propionyl-CoA and β -methylmalyl-CoA.	[2]

Metabolic Significance and Signaling Pathways

Mesaconyl-CoA is a key intermediate in two significant metabolic pathways: the 3-hydroxypropionate bicycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for the assimilation of C₂ compounds.

The 3-Hydroxypropionate Bicycle

This pathway is utilized by some phototrophic bacteria, such as *Chloroflexus aurantiacus*, for the fixation of inorganic carbon.[3][4][5][6][7] In this cycle, **mesaconyl-CoA** is formed from β -methylmalyl-CoA through the action of **mesaconyl-CoA** hydratase. It is then isomerized to mesaconyl-C₄-CoA by **mesaconyl-CoA** C1-C₄ CoA transferase, a key step in the regeneration of acetyl-CoA and the net fixation of CO₂. [8]

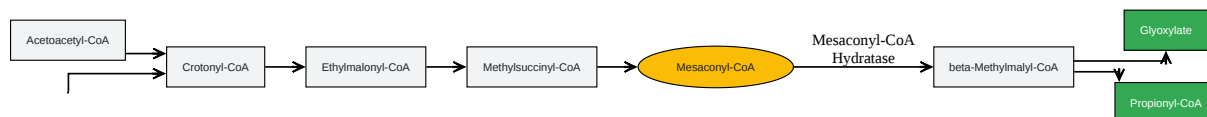


[Click to download full resolution via product page](#)

A simplified diagram of the 3-Hydroxypropionate Bicycle highlighting the role of **Mesaconyl-CoA**.

The Ethylmalonyl-CoA Pathway

In bacteria lacking the glyoxylate cycle, such as *Rhodobacter sphaeroides* and *Methylobacterium extorquens*, the ethylmalonyl-CoA pathway serves as an alternative route for the assimilation of acetyl-CoA.[9][10][11][12][13] In this pathway, crotonyl-CoA is carboxylated to form ethylmalonyl-CoA, which is then converted through a series of reactions to **mesaconyl-CoA**. **Mesaconyl-CoA** hydratase then catalyzes the hydration of **mesaconyl-CoA** to β -methylmalyl-CoA, which is subsequently cleaved to yield glyoxylate and propionyl-CoA for use in central metabolism.[14]



[Click to download full resolution via product page](#)

Overview of the Ethylmalonyl-CoA Pathway showing the central position of **Mesaconyl-CoA**.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and enzymatic analysis of **mesaconyl-CoA** are critical for its study. The following protocols are based on established methods in the literature.

Synthesis of Mesaconyl-CoA

This protocol describes the chemical synthesis of **mesaconyl-CoA** from mesaconic acid and coenzyme A.

Materials:

- Mesaconic acid
- Diethylether
- Pyridine (water-free)
- Ethyl chloroformate
- Coenzyme A (CoA) lithium salt
- Sodium bicarbonate (NaHCO_3)
- Hydrochloric acid (HCl)
- Ice bath

- Stir plate and stir bar

Procedure:

- Dissolve 116 mg of mesaconic acid (0.5 M) in 2 mL of diethylether in a flask on an ice bath.
- While stirring, add 80 μ L of water-free pyridine and 94 μ L of ice-cold ethyl chloroformate.
- Continue stirring on ice for 15 minutes to allow for the formation of mesaconic anhydride.
- In a separate beaker, prepare a solution of 2.5 mM CoA and 25 mM NaHCO_3 in water, also on ice.
- Slowly add the supernatant containing the mesaconic anhydride to the CoA solution with constant stirring.
- Continue the reaction on ice for 30 minutes.
- Adjust the pH of the reaction mixture to 3.0 with HCl to quench the reaction.

Purification of Mesaconyl-CoA by HPLC

This protocol outlines the purification of the synthesized mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers using high-performance liquid chromatography (HPLC).

Instrumentation and Reagents:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., Gemini 10 μ m NX-C18 110 Å)
- Mobile Phase A: 25 mM Ammonium formate/formic acid buffer, pH 4.2
- Mobile Phase B: Methanol
- Lyophilizer

Procedure:

- Equilibrate the C18 column with a mixture of 14% Mobile Phase B in Mobile Phase A.
- Inject the synthesized **mesaconyl-CoA** reaction mixture onto the column.
- Elute the CoA esters using a linear gradient of 14% to 50% Mobile Phase B over 10 minutes at a flow rate of 25 mL/min.
- Monitor the elution profile at 260 nm. Free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA will have distinct retention times and UV spectra.
- Collect the fractions corresponding to the desired **mesaconyl-CoA** isomers.
- Lyophilize the collected fractions to obtain a dry powder of the purified **mesaconyl-CoA**.
- Store the purified product at -20°C.

Enzymatic Assay for Mesaconyl-CoA Hydratase

This spectrophotometric assay measures the activity of **mesaconyl-CoA** hydratase by monitoring the change in absorbance upon the conversion of β -methylmalyl-CoA to **mesaconyl-CoA**.

Materials:

- Purified **mesaconyl-CoA** hydratase
- β -methylmalyl-CoA (substrate)
- MOPS-K⁺ buffer (100 mM, pH 7.5)
- Magnesium chloride (MgCl₂, 4 mM)
- Spectrophotometer capable of measuring absorbance at 284 nm
- Quartz cuvettes

Procedure:

- Prepare a reaction mixture containing 100 mM MOPS-K⁺ buffer (pH 7.5) and 4 mM MgCl₂.

- Add a known concentration of β -methylmalyl-CoA to the reaction mixture.
- Initiate the reaction by adding a small amount of purified **mesaconyl-CoA** hydratase.
- Immediately monitor the increase in absorbance at 284 nm, which corresponds to the formation of **mesaconyl-CoA**.
- The initial rate of the reaction can be used to calculate the enzyme activity.

Enzymatic Assay for Mesaconyl-CoA Transferase

This spectrophotometric assay determines the activity of **mesaconyl-CoA** C1-C4 CoA transferase by measuring the increase in absorbance at 290 nm as mesaconyl-C1-CoA is converted to mesaconyl-C4-CoA, which has a higher extinction coefficient at this wavelength.

Materials:

- Purified **mesaconyl-CoA** transferase
- Mesaconyl-C1-CoA (substrate)
- HEPES/KOH buffer (200 mM, pH 8.0)
- Spectrophotometer with a temperature-controlled cuvette holder
- 3 mm quartz cuvettes

Procedure:

- Prepare a 150 μ L assay volume containing 200 mM HEPES/KOH buffer (pH 8.0) and varying concentrations of mesaconyl-C1-CoA.
- Add a known concentration (e.g., 22 nM) of purified **mesaconyl-CoA** transferase.
- Incubate the reaction mixture at 55°C.
- Monitor the increase in absorbance at 290 nm over time.

- The rate of change in absorbance can be used to determine the enzyme's kinetic parameters, using a $\Delta\epsilon_{290}$ of $2900 \text{ M}^{-1}\text{cm}^{-1}$.

Conclusion

Mesaconyl-CoA is a metabolite of significant interest due to its central role in microbial carbon metabolism. Its unique structure and chemical properties dictate its reactivity and interactions with key enzymes in pathways such as the 3-hydroxypropionate bicycle and the ethylmalonyl-CoA pathway. The detailed experimental protocols provided herein offer a practical guide for researchers investigating these pathways and the enzymes involved. Further research into the physical properties of **mesaconyl-CoA**, such as its precise solubility and stability under various conditions, will further enhance our ability to study and potentially engineer these metabolic routes for biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. mesaconyl-CoA | C₂₆H₄₀N₇O₁₉P₃S | CID 11966166 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. 3-Hydroxypropionate bicycle - Proteopedia, life in 3D [proteopedia.org]
4. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
5. pnas.org [pnas.org]
6. web.gps.caltech.edu [web.gps.caltech.edu]
7. journals.asm.org [journals.asm.org]
8. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]
9. researchgate.net [researchgate.net]
10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. britannica.com [britannica.com]
- 14. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mesaconyl-CoA: Structure, Properties, and Biological Roles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247575#mesaconyl-coa-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com